Cyclocreatine

Beschreibung

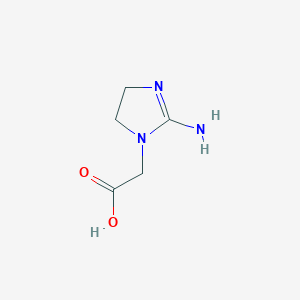

structure given in first source

Eigenschaften

IUPAC Name |

2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHZIUVRYRVYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188889 | |

| Record name | Cyclocreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35404-50-3 | |

| Record name | Cyclocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyclocreatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclocreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Imino-1-imidazolidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOCREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6732XGX1RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclocreatine as a Creatine Kinase Substrate Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocreatine (cCr), a synthetic analog of creatine (B1669601), serves as a substrate for creatine kinase (CK), an enzyme pivotal to cellular energy homeostasis. Upon entering the cell, this compound is phosphorylated by creatine kinase to form phosphothis compound (B1195991) (pcCr). However, phosphothis compound is a significantly poorer phosphate (B84403) donor in the reverse reaction compared to phosphocreatine (B42189) (pCr). This disruption of the creatine kinase/phosphocreatine shuttle has profound implications for cellular bioenergetics, leading to altered ATP dynamics. This technical guide provides a comprehensive overview of this compound as a creatine kinase substrate analog, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oncology and in the treatment of creatine transporter deficiencies.

Introduction

The creatine kinase (CK) system is a vital component of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, brain, and heart.[1][2] Creatine kinase catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (pCr) to ADP, rapidly regenerating ATP.[2] This "temporal and spatial energy buffer" ensures a constant supply of ATP at sites of high consumption.[1]

This compound (1-carboxymethyl-2-iminoimidazolidine) is a cyclic analog of creatine that acts as a substrate for creatine kinase.[3] It is transported into cells and subsequently phosphorylated to phosphothis compound (pcCr).[4] The critical distinction lies in the kinetic properties of pcCr, which is a less efficient phosphate donor than pCr for ATP regeneration.[3] This leads to a functional blockade of the phosphagen system, impacting cellular processes that are highly dependent on rapid ATP turnover, such as cell motility and proliferation.[5][6] These characteristics have positioned this compound as a compound of interest for anticancer therapies and as a potential treatment for creatine transporter deficiency (CTD), a condition where the uptake of creatine into the brain is impaired.[4][5]

Mechanism of Action

This compound exerts its effects by acting as a competitive substrate for creatine kinase, thereby interfering with the normal function of the creatine/phosphocreatine energy shuttle.

-

Cellular Uptake: this compound enters cells through various mechanisms. In many cell types, it is a substrate for the creatine transporter (SLC6A8).[5] However, evidence also suggests that it can enter cells, including brain cells, independently of this transporter, which is of significant therapeutic interest for creatine transporter deficiency.[4][7]

-

Phosphorylation by Creatine Kinase: Once inside the cell, this compound is phosphorylated by creatine kinase using ATP, forming phosphothis compound (pcCr) and ADP.[4]

-

Inefficient Phosphate Transfer: The crux of this compound's mechanism lies in the relative inefficiency of pcCr as a substrate for the reverse reaction catalyzed by creatine kinase. Compared to phosphocreatine, phosphothis compound is a poor phosphate donor for the regeneration of ATP from ADP.[3]

-

Disruption of Cellular Bioenergetics: This "trapping" of high-energy phosphate in the form of pcCr disrupts the cellular energy buffering and transport system. While total ATP levels may not always be drastically depleted, the cell's ability to rapidly regenerate ATP at sites of high demand is compromised.[5][6] This can lead to a state of energetic stress, impacting various cellular functions.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the interaction of this compound with the creatine kinase system and a general workflow for its investigation.

Caption: this compound signaling and experimental workflow.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's interaction with creatine kinase and its effects on cellular bioenergetics.

Table 1: Kinetic Parameters of Creatine Kinase with Creatine and this compound

| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | Equilibrium Constant (Keq) | Reference |

| Creatine | Rabbit Muscle | - | - | 1.72 x 109 M-1 | [8] |

| This compound | Rabbit Muscle | - | - | 5.62 x 107 M-1 | [8] |

| Creatine | Mouse (M-CK) | 3-9 fold higher than B-CK | - | - | [9] |

| Creatine | Mouse (B-CK) | - | - | - | [9] |

Note: Direct comparative Vmax and Km values for this compound were not consistently available in the reviewed literature.

Table 2: Effects of this compound on Cellular Metabolite Levels

| Cell Line | Treatment | [cCr] (intracellular) | [pcCr] (intracellular) | [ATP] Change | [pCr] Change | Reference |

| Human Fibroblasts (WT) | 20 mM cCr (72h) | - | - | Significant depletion | - | [4] |

| Human Fibroblasts (CTD) | 20 mM cCr (72h) | - | - | Significant depletion | - | [4] |

| Human Fibroblasts (WT) | 500 µM cCr | - | - | No significant change | - | [4] |

| PC3 Prostate Cancer | 0.125% - 1% cCr | Dose-dependent increase | - | Unaltered | Reduced | [5] |

| Pancreatic Adenocarcinoma (KPC) | cCr | - | Diminished | Slight decrease | Diminished | [6] |

| Neuroblastoma | cCr diet | - | Increased | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Creatine Kinase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring CK activity in cell lysates.[11][12][13][14]

Principle: Creatine kinase catalyzes the phosphorylation of creatine to phosphocreatine, consuming ATP. The resulting ADP is used in a series of coupled enzymatic reactions that lead to the formation of a colored product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the CK activity.

Materials:

-

CK Assay Buffer

-

CK Substrate (containing creatine)

-

ATP solution

-

CK Enzyme Mix (containing enzymes for the coupled reactions)

-

CK Developer (containing the chromogenic probe)

-

NADH Standard (for standard curve)

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Cell lysate samples

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in 4 volumes of CK Assay Buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant (cell lysate) for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of NADH standards by diluting the stock solution in CK Assay Buffer to generate a standard curve.

-

-

Reaction Mix Preparation:

-

For each well, prepare a reaction mix containing CK Assay Buffer, CK Enzyme Mix, CK Developer, ATP, and CK Substrate according to the kit manufacturer's instructions.

-

-

Assay:

-

Add 50 µL of the reaction mix to each well of the 96-well plate containing the standards, positive control, and samples.

-

Mix well.

-

-

Measurement:

-

Incubate the plate for 20-40 minutes at 37°C.

-

Measure the absorbance at 450 nm in a kinetic mode, taking readings every 1-2 minutes.

-

-

Calculation:

-

Determine the change in absorbance over time (ΔOD/min).

-

Use the NADH standard curve to convert the ΔOD/min to the amount of NADH generated per minute.

-

Calculate the CK activity in the samples, typically expressed as mU/mL or U/L. One unit of CK is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature.

-

Quantification of this compound and Phosphothis compound by HILIC-UPLC-MS/MS

This protocol is based on established methods for the analysis of polar metabolites in biological samples.[4][15][16][17]

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is used to separate polar compounds like this compound and phosphothis compound. The separated analytes are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.

Materials:

-

HILIC column (e.g., BEH amide or cyano column)

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Deionized water

-

Cell extracts

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of cell lysate, add 150 µL of cold methanol to precipitate proteins.

-

Vortex mix and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation (UPLC):

-

Column: HILIC BEH amide column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM ammonium acetate in 95% water / 5% acetonitrile.

-

Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

This compound: m/z 144 → 98 and m/z 144 → 56

-

Phosphothis compound: Monitor for the appropriate parent and daughter ions.

-

Internal Standard (e.g., D4-cyclocreatine): m/z 148 → 102

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound and phosphothis compound.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curve.

-

Measurement of ATP and Phosphocreatine/Phosphothis compound by 31P NMR Spectroscopy

This protocol provides a general framework for the analysis of high-energy phosphates in intact cells or tissues.[18][19][20][21]

Principle: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that can distinguish and quantify different phosphorus-containing metabolites, such as ATP, phosphocreatine, and phosphothis compound, based on their distinct chemical shifts.

Materials:

-

High-field NMR spectrometer equipped with a phosphorus probe.

-

Perfusion system for maintaining cell or tissue viability during the experiment.

-

Krebs-Henseleit buffer or other appropriate physiological buffer.

Procedure:

-

Sample Preparation:

-

For cell studies, cells can be perfused in the NMR tube.

-

For tissue studies, the tissue is placed in a temperature-controlled chamber within the NMR spectrometer and perfused with oxygenated buffer.

-

-

NMR Data Acquisition:

-

Acquire 31P NMR spectra using a pulse-acquire sequence.

-

Typical parameters include a 45-60° pulse angle and a repetition time that allows for adequate signal averaging without saturation.

-

-

Spectral Processing:

-

Apply a line-broadening factor to the free induction decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

-

Quantification:

-

Identify the peaks corresponding to the γ, α, and β phosphates of ATP, phosphocreatine, and phosphothis compound based on their known chemical shifts.

-

Integrate the area under each peak. The peak area is proportional to the concentration of the metabolite.

-

Relative concentrations can be determined by comparing the integral of a metabolite peak to a reference peak (e.g., β-ATP).

-

Absolute quantification can be achieved by using an external or internal standard of known concentration.

-

Conclusion

This compound serves as a valuable tool for probing the intricacies of the creatine kinase system and holds promise as a therapeutic agent. Its ability to be phosphorylated by creatine kinase into the less-functional phosphothis compound effectively disrupts cellular bioenergetics, a vulnerability that can be exploited in cancer therapy and potentially harnessed to bypass defects in creatine transport. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise kinetic parameters of this compound with different creatine kinase isoforms and a deeper understanding of its long-term effects on cellular metabolism will be crucial for the continued development and application of this intriguing creatine analog.

References

- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatine kinase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Phosphothis compound is the dominant form of this compound in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The creatine phosphagen system is mechanoresponsive in pancreatic adenocarcinoma and fuels invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eclinpath.com [eclinpath.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. paulogentil.com [paulogentil.com]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. assaygenie.com [assaygenie.com]

- 13. abcam.com [abcam.com]

- 14. abcam.com [abcam.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Facile High-Performance Liquid Chromatography Mass Spectrometry Method for Analysis of this compound and Phosphothis compound in Complex Mixtures of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of this compound in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. 31P NMR and enzymatic analysis of cytosolic phosphocreatine, ATP, Pi and intracellular pH in the isolated working perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Bioenergetic Role of Cyclocreatine in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The brain is an organ with exceptionally high and dynamic energy demands. The creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system plays a pivotal role in maintaining cellular ATP homeostasis, acting as a temporal and spatial energy buffer. Cyclocreatine, a synthetic analog of creatine, has emerged as a valuable research tool and a potential therapeutic agent for neurological disorders associated with impaired energy metabolism. This technical guide provides an in-depth analysis of the bioenergetic effects of this compound in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. This compound is readily taken up by neurons and phosphorylated by creatine kinase to form phosphothis compound (B1195991) (PCCr), a high-energy phosphate (B84403) compound that can rapidly regenerate ATP from ADP. This action helps to preserve the cellular energy state, particularly under conditions of metabolic stress, and confers significant neuroprotective effects in various experimental models of neurodegenerative diseases.

Introduction: The Creatine Kinase System and Neuronal Bioenergetics

Neurons exhibit high and fluctuating energy requirements to maintain ion gradients, neurotransmitter synthesis and release, and other essential cellular processes[1][2]. The creatine kinase (CK) system is a crucial component of the intricate cellular energy buffering and transport network, connecting ATP production sites (mitochondria and glycolysis) to ATP consumption sites[2][3]. The system relies on the reversible phosphorylation of creatine to phosphocreatine (PCr), catalyzed by CK[3]. PCr serves as a readily available reservoir of high-energy phosphate bonds, capable of rapidly regenerating ATP, thus buffering the intracellular ATP/ADP ratio, which is critical for neuronal function and survival[1][4][5].

This compound is a kinetically active analog of creatine that effectively participates in the CK reaction, leading to the formation of phosphothis compound (PCCr)[3]. This property allows this compound to functionally substitute for creatine, offering a tool to modulate and study neuronal bioenergetics and a potential therapeutic strategy to bolster energy metabolism in compromised neurons[3][6][7].

Mechanism of Action of this compound

The primary bioenergetic effect of this compound stems from its interaction with the creatine kinase system. Upon entering the neuron, this compound is phosphorylated by mitochondrial and cytosolic CK isoforms to form PCCr[3]. PCCr then serves as a high-energy phosphate donor to regenerate ATP from ADP, a reaction that is particularly critical during periods of high energy demand or metabolic stress[6][7][8].

The key steps in the mechanism of action are:

-

Uptake: this compound enters neuronal cells. While creatine uptake is mediated by a specific transporter (CRT, encoded by SLC6A8), studies suggest that this compound may also enter cells through diffusion or other transport mechanisms, which is particularly relevant for conditions like creatine transporter deficiency[1][4][9].

-

Phosphorylation: this compound is a substrate for creatine kinase, which catalyzes its phosphorylation to phosphothis compound (PCCr) using ATP.

-

ATP Buffering: PCCr acts as a phosphagen, donating its phosphate group to ADP to rapidly regenerate ATP. This buffering action helps to maintain cellular ATP levels and the critical ATP/ADP ratio[1][8][9].

-

Neuroprotection: By preserving cellular energy homeostasis, this compound protects neurons from excitotoxicity, oxidative stress, and apoptosis, which are common pathways of cell death in various neurodegenerative disorders[3][6][7][8].

Below is a diagram illustrating the central role of this compound in neuronal bioenergetics.

Caption: this compound's role in the creatine kinase energy shuttle.

Quantitative Data on Bioenergetic Effects

Several studies have quantified the impact of this compound administration on key bioenergetic parameters in the brain. The following tables summarize these findings.

Table 1: Effects of this compound on Brain Metabolites in Rats

| Treatment Group | Phosphocreatine (PCr) / Phosphothis compound (PCCr) (Relative Concentration) | ATP (Relative Concentration) | Reference |

| Control | 0.057 ± 0.008 | 0.076 ± 0.009 | [3] |

| 1% this compound Diet (2-6 weeks) | 0.137 ± 0.098 | 0.115 ± 0.098 | [3] |

| *p < 0.05 compared to baseline |

Table 2: Brain this compound and Phosphocreatine Levels in a Mouse Model of Creatine Transporter Deficiency (Slc6a8-/y)

| Treatment Group | Brain this compound (mmol/kg wet wt) | Brain Phosphocreatine (Relative Peak) | Reference |

| Slc6a8 fl/y (Control) + this compound | 3.1 ± 0.34 | Normal | [1][4] |

| Slc6a8 -/y (Knockout) + this compound | 1.7 ± 0.2 | Substantial peak corresponding to PCCr | [1][4] |

| Slc6a8 -/y (Knockout) + Placebo | Not detected | Profoundly lacking | [1] |

Table 3: Neuroprotective Effects of this compound against Malonate-Induced Striatal Lesions in Rats

| Treatment | Lesion Volume (mm³) | Reference |

| Malonate Control | ~12 | [3] |

| Malonate + 0.5% this compound | ~7 | [3] |

| Malonate + 1% this compound | ~4** | [3] |

| p < 0.05; **p < 0.01 (ANOVA) |

Key Experimental Protocols

This section details the methodologies used in seminal studies to investigate the bioenergetic effects of this compound in neurons.

Animal Models and Drug Administration

-

Animal Models: Studies have utilized various animal models, including male Sprague Dawley rats and mouse models of Huntington's disease and creatine transporter deficiency[1][3][4].

-

This compound Administration: this compound is typically administered orally by supplementing the diet with 1% this compound by weight for several weeks[3].

Induction of Neuronal Injury

-

Malonate-Induced Striatal Lesions: To model the energy deficit observed in Huntington's disease, the mitochondrial toxin malonate (an inhibitor of succinate (B1194679) dehydrogenase) is stereotactically injected into the striatum of anesthetized rats[3][6][7].

-

3-Nitropropionic Acid (3-NP) Neurotoxicity: 3-NP, another inhibitor of succinate dehydrogenase, is administered systemically (e.g., intraperitoneally) to induce striatal lesions that mimic those in Huntington's disease[3][6][7].

-

MPTP Model of Parkinson's Disease: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce dopamine (B1211576) depletion and neuronal loss in the substantia nigra, modeling Parkinson's disease[8].

Measurement of Brain Bioenergetics

-

³¹P Magnetic Resonance Spectroscopy (MRS): This non-invasive technique is used to measure the relative concentrations of high-energy phosphate compounds, including ATP, PCr, and PCCr, in the brains of live animals[3].

-

Biochemical Assays: Brain tissue is extracted and analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine the absolute concentrations of metabolites like creatine, phosphocreatine, this compound, and ATP[1][4].

-

Lactate (B86563) Measurement: ¹H MRS can be used to measure lactate levels in the brain as an indicator of anaerobic metabolism[3].

Assessment of Neuroprotection

-

Histology and Lesion Volume Measurement: Brains are sectioned and stained (e.g., with Nissl stain) to visualize neuronal damage. The volume of the resulting lesions is then quantified using image analysis software[3].

-

Immunohistochemistry: Specific neuronal populations (e.g., dopaminergic neurons using tyrosine hydroxylase staining) are visualized and counted to assess cell loss[8].

-

Behavioral Testing: In models of cognitive dysfunction, such as creatine transporter deficiency, behavioral tests like the novel object recognition test are used to assess the therapeutic effects of this compound[1].

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound.

Caption: Experimental workflow for evaluating this compound's neuroprotection.

Signaling Pathways and Broader Bioenergetic Implications

The bioenergetic support provided by this compound has broader implications for neuronal health and signaling. By maintaining ATP levels, this compound can indirectly influence numerous ATP-dependent cellular processes.

The Creatine Kinase/AMP-activated Protein Kinase (AMPK) Axis

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated when the AMP/ATP ratio rises, signaling a state of energy depletion[10]. Once activated, AMPK initiates a cascade of events to restore energy balance, including stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP[10].

While a direct regulatory interaction between this compound and AMPK has not been extensively documented in neurons, the creatine kinase system and AMPK are intrinsically linked through their roles in maintaining cellular energy homeostasis. By buffering ATP levels and preventing a significant increase in the AMP/ATP ratio, the presence of phosphothis compound can be hypothesized to reduce the activation of AMPK under conditions of mild to moderate metabolic stress. However, under severe energy depletion, both systems would likely be engaged to protect the neuron.

The following diagram illustrates the interplay between the creatine kinase system and AMPK signaling.

Caption: Interplay between the CK system and AMPK in neuroprotection.

Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, leading to impaired ATP production and increased generation of reactive oxygen species (ROS)[11][12]. This compound can support mitochondrial function by providing a rapid means of regenerating ATP, thereby reducing the metabolic burden on mitochondria[3]. Furthermore, by helping to maintain the mitochondrial membrane potential, the creatine kinase system can mitigate the production of ROS[11]. Studies have shown that both creatine and this compound can protect against oxidative damage in models of neurodegeneration[3][6][7].

Conclusion and Future Directions

This compound serves as a powerful tool for investigating neuronal bioenergetics and holds promise as a therapeutic agent for neurological disorders characterized by energy deficits. Its ability to be phosphorylated by creatine kinase and act as a high-energy phosphate reservoir provides a robust mechanism for buffering cellular ATP levels. This bioenergetic support translates into significant neuroprotection in various preclinical models of neurodegenerative diseases.

Future research should focus on several key areas:

-

Clinical Translation: Rigorous clinical trials are needed to evaluate the safety and efficacy of this compound in patients with neurodegenerative diseases and creatine transporter deficiency.

-

Long-term Effects: The long-term consequences of sustained increases in brain phosphothis compound levels require further investigation.

-

Combined Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.

-

AMPK Interaction: Further studies are warranted to elucidate the precise nature of the interaction between the this compound/PCCr system and AMPK signaling in neurons under various physiological and pathological conditions.

By continuing to unravel the intricate bioenergetic effects of this compound in neurons, we can pave the way for novel therapeutic interventions for a range of devastating neurological disorders.

References

- 1. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - this compound treatment improves cognition in mice with creatine transporter deficiency [jci.org]

- 5. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Neuroprotective effects of creatine and this compound in animal models of Huntington's disease. [scholars.duke.edu]

- 7. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease | Journal of Neuroscience [jneurosci.org]

- 8. Creatine and this compound attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - this compound treatment improves cognition in mice with creatine transporter deficiency [jci.org]

- 10. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Cyclocreatine in Prostate Cancer: A Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer progression is intrinsically linked to metabolic reprogramming, with creatine (B1669601) metabolism emerging as a critical dependency and a promising therapeutic target. Enhanced uptake of creatine fuels the high energetic demands of tumor cells, supporting proliferation and metastasis. Cyclocreatine, a synthetic creatine analog, effectively disrupts this metabolic pathway by competitively inhibiting creatine uptake and functionally blocking the phosphagen system. This leads to a significant reduction in intracellular creatine and phosphocreatine (B42189) levels, ultimately suppressing prostate cancer growth. This technical guide provides a comprehensive overview of the uptake and metabolism of this compound in prostate cancer, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

The Creatine Kinase/Phosphocreatine System in Prostate Cancer

The creatine kinase (CK)/phosphocreatine (PCr) system is a vital energetic pathway, particularly in tissues with high and fluctuating energy demands like the brain and muscle. In the context of cancer, this system is hijacked by tumor cells to rapidly regenerate ATP, supporting their relentless proliferation and survival.[1][2] Prostate cancer cells, especially those with deficiencies in tumor suppressors like PTEN and SPRY2, exhibit an enhanced reliance on creatine metabolism.[1][3][4] This is characterized by the upregulation of the creatine transporter SLC6A8, which facilitates increased uptake of exogenous creatine.[4][5][6] Stable isotope tracing has revealed that in prostate cancer cells, intracellular creatine levels are predominantly dictated by this uptake rather than by de novo synthesis.[1][3]

This compound: Mechanism of Action

This compound (1-carboxymethyl-2-iminoimidazolidine) is a creatine analog that acts as a substrate for creatine kinase.[7] Its anticancer effects in prostate cancer stem from its ability to competitively inhibit the SLC6A8 transporter, thereby blocking the uptake of creatine.[1] This leads to a dose-dependent reduction in intracellular creatine and its phosphorylated form, phosphocreatine.[1][2] The disruption of the PCr energy shuttle impairs the cancer cells' ability to meet their high energy demands, leading to suppressed proliferation and reduced tumor growth.[1][2][5] Some evidence also suggests that this compound may impact de novo creatine synthesis.[2]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on prostate cancer.

Table 1: In Vitro Effects of this compound on Prostate Cancer Cells

| Cell Line | Treatment | Observation | Result | Reference |

| PC3 (Human) | 1% this compound | Proliferation | Significant reduction | [1][5] |

| Murine Prostate Cancer Cells | 1% this compound | Proliferation | Significant reduction | [1][5] |

| PC3 Nsi and SPRY2 KD | 1% this compound | Soft Agar (B569324) Colony Formation | Significant reduction | [1][4] |

| PC3 CL1 | 0.1-50 mM this compound + 13C-creatine | 13C-creatine Uptake | Dose-dependent inhibition | [1] |

| PC3 CL1 | 0.1-50 mM this compound + 13C-creatine | 13C-phosphocreatine Production | Dose-dependent inhibition | [1] |

| PC3 Nsi and SPRY2 KD | 1% this compound | Cellular Creatine Levels | Significant reduction | [1][4] |

| PC3 Nsi and SPRY2 KD | 1% this compound | Cellular Phosphocreatine Levels | Significant reduction | [1][4] |

| PC3 Nsi and SPRY2 KD | 1% this compound | Cellular ATP Levels | No significant alteration | [2] |

| DU-145 (Human) | This compound | Stimulated Motility | Reduced response | [7] |

Table 2: In Vivo Effects of this compound on Prostate Cancer Models

| Animal Model | Treatment | Duration | Observation | Result | Reference |

| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 2 months | Tumor Proliferation (Ki67 IHC) | Significant reduction | [1][8] |

| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 1 month | Non-cystic Prostate Tumor Weights | No significant change mentioned | [1][8] |

| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 1 month | This compound Abundance in Blood | Significantly increased | [1][8] |

| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 1 month | Creatine Levels in Tumor Tissue | Significantly reduced | [1] |

| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 1 month | Phosphocreatine Levels in Tumor Tissue | Significantly reduced | [1] |

| PC3M Liver Metastasis Xenograft | 1% this compound in drinking water | 1 month | Liver Metastatic Burden | Significantly reduced | [1][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Culture and Proliferation Assays

-

Cell Lines: Human prostate cancer cell lines (e.g., PC3, PC3M, DU-145) and murine prostate cancer cells are commonly used.[1][7] Cells are maintained in appropriate media (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.[1]

-

Proliferation Assay: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 1%).[1][5] Cell growth is monitored over several days using methods like direct cell counting or colorimetric assays (e.g., MTT).[1]

-

Soft Agar Colony Formation Assay: To assess anchorage-independent growth, cells are suspended in a soft agar matrix with or without this compound and incubated for several weeks.[1][4] Colonies are then stained and quantified.[1]

Stable Isotope Tracing and Metabolite Analysis

-

13C-Creatine Tracing: To measure creatine uptake, cells are incubated with 13C-labeled creatine in the presence or absence of this compound.[1]

-

Metabolite Extraction: Intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol:acetonitrile:water).[1]

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 13C-labeled and unlabeled creatine, phosphocreatine, and other related metabolites.[1]

In Vivo Animal Studies

-

Genetically Engineered Mouse Models (GEMMs): Mice with prostate-specific deletion of tumor suppressors like Pten and Spry2 are used to model aggressive prostate cancer.[1][8]

-

Xenograft Models: Human prostate cancer cells (e.g., PC3M for metastasis studies) are injected into immunodeficient mice.[1][8]

-

This compound Administration: this compound is typically administered ad libitum in the drinking water (e.g., at a 1% concentration).[1][8]

-

Tumor Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, Ki67 immunohistochemistry for proliferation) and metabolomic analysis.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes.

Caption: Mechanism of this compound Action in Prostate Cancer.

Caption: In Vitro Experimental Workflow for this compound Studies.

Caption: In Vivo Experimental Workflow for this compound Studies.

Conclusion and Future Directions

The targeting of creatine metabolism with this compound represents a rational and effective therapeutic strategy for prostate cancer.[1] The vulnerability of prostate cancer cells to the disruption of the CK/PCr system, particularly in tumors with high SLC6A8 expression, provides a clear rationale for the clinical development of this compound or other creatine uptake inhibitors. Future research should focus on identifying predictive biomarkers for response to this compound therapy, exploring combination strategies with other anticancer agents, and conducting clinical trials to validate its efficacy and safety in patients with prostate cancer. The development of more potent and selective SLC6A8 inhibitors, such as RGX-202, also holds promise for this therapeutic approach.[9][10]

References

- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclocreatine in Cellular ATP Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocreatine, a synthetic analog of creatine (B1669601), serves as a crucial tool for investigating and modulating cellular bioenergetics. By interacting with the creatine kinase (CK) phosphagen system, this compound and its phosphorylated form, phosphothis compound (B1195991), disrupt the canonical energy buffering and transport functions of the native creatine/phosphocreatine (B42189) shuttle. This technical guide provides an in-depth analysis of the role of this compound in cellular ATP homeostasis, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study. The guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's impact on cellular metabolism and its potential therapeutic applications.

Introduction: The Creatine Kinase System and ATP Homeostasis

Cells with high and fluctuating energy demands, such as those in skeletal muscle, the heart, and the brain, rely on the creatine kinase (CK)/phosphocreatine (PCr) system to maintain ATP homeostasis.[1][2][3] This system acts as a temporal and spatial energy buffer.[4] Mitochondrial CK (miCK) utilizes ATP produced through oxidative phosphorylation to phosphorylate creatine into phosphocreatine (PCr).[1][2] PCr, being a smaller and more mobile molecule than ATP, diffuses to sites of high energy consumption.[1] At these locations, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphoryl group from PCr to ADP to rapidly regenerate ATP.[1][5][6] This "phosphocreatine shuttle" is vital for sustaining cellular function during periods of intense metabolic activity.[1][7]

This compound: A Modulator of the Creatine Kinase System

This compound (CCr) is a creatine analog that can be transported into cells, often via the same transporter as creatine (SLC6A8), and is a substrate for creatine kinase.[5][8][9][10] Intracellularly, CK phosphorylates this compound to form phosphothis compound (pCCr).[8][11][12] However, pCCr is a thermodynamically and kinetically distinct molecule from PCr.[11] Specifically, pCCr is a poor phosphate (B84403) donor in the reverse CK reaction, meaning it is less efficient at regenerating ATP from ADP compared to PCr.[11] This functional blockade of the phosphagen system forms the basis of this compound's effects on cellular bioenergetics.[5][6]

Mechanism of Action

The primary mechanism by which this compound impacts ATP homeostasis is through the accumulation of pCCr, which acts as a "metabolic trap" for high-energy phosphate. This leads to several downstream consequences:

-

Inhibition of the PCr Shuttle: By competing with creatine for CK and sequestering high-energy phosphate in the form of pCCr, this compound disrupts the efficient transfer of energy from mitochondria to the cytosol.

-

Alteration of Cellular Energetics: The reduced capacity to rapidly regenerate ATP can lead to a depletion of cellular ATP levels, particularly in cells with high energy demands or under conditions of metabolic stress.[11]

-

Suppression of Creatine Metabolism: this compound has been shown to inhibit the uptake of creatine and reduce intracellular levels of both creatine and phosphocreatine.[5][6][13]

Quantitative Effects of this compound on Cellular Metabolism

The impact of this compound on cellular metabolites varies depending on the cell type, concentration of this compound, and the metabolic state of the cells. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Intracellular Metabolite Levels

| Cell Line | This compound Concentration | Treatment Duration | Change in Creatine Levels | Change in Phosphocreatine Levels | Change in ATP Levels | Reference |

| PC3 (Prostate Cancer) | 1% | - | Reduced | Reduced | Unaltered | [5][6][13] |

| Ischemic Chick Breast Muscle | 0.5% (diet) | 10-19 days | - | Depleted (endogenous) | Sustained at 3.5 µmol/g (vs 0.6 µmol/g in control) after 2h ischemia | [14] |

| Huntington's Disease Model (Rat Brain) | 1% (diet) | 2-6 weeks | - | Increased (pCCr) | Increased | [15] |

Note: "-" indicates data not provided in the cited source.

Table 2: Effect of this compound on Cell Proliferation and Viability

| Cell Line | This compound Concentration | IC50 | Effect on Proliferation/Viability | Reference |

| MCF-7 (Breast Cancer) | - | 4-6 fold lower than control drug | Inhibition of growth | [11] |

| PC-3 (Prostate Cancer) | - | 4-6 fold lower than control drug | Inhibition of growth | [11] |

| Human and Murine Prostate Cancer Cells | 1% | - | Impaired in vitro proliferation | [5][6] |

Experimental Protocols

Measurement of Creatine Kinase (CK) Activity

A common method for determining CK activity is through a coupled enzyme spectrophotometric assay.[16][17][18][19][20]

Principle:

The activity of CK is measured by coupling the production of ATP (in the direction of PCr consumption) to the phosphorylation of glucose by hexokinase (HK) and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is directly proportional to the CK activity and can be monitored by measuring the increase in absorbance at 340 nm.[17][18]

Reagents:

-

Assay Buffer (containing glucose, ADP, NADP+, HK, and G6PDH)

-

Phosphocreatine (substrate)

-

Sample (cell lysate or tissue homogenate)

Procedure:

-

Prepare the reaction mixture by combining the assay buffer and phosphocreatine.

-

Pre-incubate the reaction mixture at 37°C.

-

Add the sample to the reaction mixture and mix thoroughly.

-

Immediately measure the absorbance at 340 nm in a spectrophotometer at 37°C.

-

Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).

-

Calculate the rate of change in absorbance (ΔA/min).

-

Determine the CK activity using the molar extinction coefficient of NADPH.

Quantification of Intracellular Metabolites (this compound, Phosphothis compound, Creatine, Phosphocreatine, ATP)

Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-UPLC-MS/MS) is a sensitive and accurate method for the simultaneous quantification of these polar metabolites.[12]

Principle:

HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to separate polar compounds. The separated analytes are then detected and quantified by tandem mass spectrometry based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells (e.g., by sonication or with a specific lysis buffer).

-

Extract the metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

HILIC-UPLC-MS/MS Analysis:

-

Inject the extracted sample onto a HILIC column.

-

Elute the metabolites using a gradient of an aqueous buffer and an organic solvent.

-

Introduce the eluent into the mass spectrometer.

-

Acquire data in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte.

-

-

Data Analysis:

-

Generate a standard curve for each analyte using known concentrations.

-

Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curve.

-

Signaling Pathways and Logical Relationships

This compound-induced alterations in cellular energy status can trigger various signaling pathways. For instance, a decrease in the ATP:ADP ratio can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK can then phosphorylate downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. In some cancer cells, this shift in bioenergetics has been linked to the activation of p53 and the mitochondrial apoptosis effector Bak, ultimately leading to programmed cell death.[11]

Diagrams of Signaling Pathways and Experimental Workflows

Caption: The Creatine Kinase Shuttle.

Caption: Mechanism of this compound Action.

Caption: this compound-Induced AMPK Signaling.

Conclusion

This compound is a powerful research tool for dissecting the intricacies of cellular ATP homeostasis. Its ability to functionally inhibit the creatine kinase phosphagen system provides a unique model for studying the consequences of impaired energy buffering and transport. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to explore the multifaceted roles of this compound in various physiological and pathological contexts. Further investigation into the downstream signaling effects of this compound-induced metabolic stress will be crucial for realizing its full potential in drug development, particularly in the fields of oncology and neurodegenerative diseases.

References

- 1. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Analyzing the Functional Properties of the Creatine Kinase System with Multiscale ‘Sloppy’ Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 8. Phosphothis compound is the dominant form of this compound in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liposomal Delivery of this compound Impairs Cancer Cell Bioenergetics Mediating Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 12. Phosphothis compound is the dominant form of this compound in control and creatine transporter deficiency patient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses prostate tumorigenesis through dual effects on SAM and creatine metabolism | bioRxiv [biorxiv.org]

- 14. Enhanced ability of skeletal muscle containing this compound phosphate to sustain ATP levels during ischemia following beta-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. raybiotech.com [raybiotech.com]

- 18. medichem-me.com [medichem-me.com]

- 19. Creatine Kinase - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Enzyme Activity Measurement for Creatine Kinase [creative-enzymes.com]

Cyclocreatine: A Technical Guide to its Discovery, History, and Application as a Research Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that has been a subject of scientific inquiry for over five decades. Its unique interaction with the creatine kinase (CK) enzyme system has led to its investigation in a variety of research areas, from oncology to neuroprotection. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research applications of this compound, presenting key data and methodologies for the scientific community.

Discovery and Synthesis

This compound was first synthesized in 1971 by G. L. Rowley, A. L. Greenleaf, and G. L. Kenyon.[1][2] Their original method, while foundational, presented challenges in terms of yield and the use of hazardous materials.[1] Subsequently, improved and safer synthetic routes have been developed.

Original Synthesis by Rowley, Greenleaf, and Kenyon (1971)

The initial synthesis of this compound involved the reaction of the sodium salt of N-carboxymethyl-1,2-diaminoethane with a methanolic solution of cyanogen (B1215507) bromide.[1] The crude product was isolated by filtration and purified through recrystallization from water.[1] This method was hampered by low overall yield and the high toxicity of cyanogen bromide.[1]

Experimental Protocol: Original Synthesis of this compound

-

Reactants: Sodium salt of N-carboxymethyl-1,2-diaminoethane, cyanogen bromide, methanol, water.[1]

-

Procedure:

-

The sodium salt of N-carboxymethyl-1,2-diaminoethane is maintained in solution.

-

A methanolic solution of cyanogen bromide is added to the solution.

-

The resulting crude product is isolated by filtration.

-

The crude product is purified by recrystallization from water to yield this compound.[1]

-

Improved Synthesis Using Cyanamide (B42294)

To address the safety and yield issues of the original method, a new synthesis was developed utilizing cyanamide, a less toxic and readily available commodity chemical.[1] This improved process offers a greater overall yield and is more suitable for larger-scale production.[1]

Experimental Protocol: Improved Synthesis of this compound

-

Reactants: Chloroacetic acid, propane-1,3-diamine (or ethylene (B1197577) diamine), dimethyl sulfoxide (B87167) (DMSO), cyanamide, water, isopropanol, t-butylmethyl ether.[1]

-

Procedure:

-

A solution of chloroacetic acid in DMSO is added to a molar excess of propane-1,3-diamine over a period of 8 hours.[1]

-

The reaction mixture is concentrated by vacuum distillation, and DMSO is added.

-

The mixture is cooled to 0°C and then warmed to ambient temperature, resulting in a slurry.

-

The slurry is filtered, and the solids are washed sequentially with DMSO, isopropanol, and t-butylmethyl ether.

-

The dried solids are dissolved in water.

-

A 50 wt % solution of cyanamide in water is added, and the mixture is heated to 70°C for 2 hours.[1]

-

The reaction is cooled to 0°C, and the resulting slurry is filtered.

-

The flask and solids are washed with water and dried to yield this compound.[1]

-

History as a Research Compound

This compound's primary mechanism of action lies in its role as a substrate for creatine kinase. While it is efficiently phosphorylated to form phosphothis compound, this phosphorylated form is a poor phosphate (B84403) donor compared to phosphocreatine.[3] This property disrupts cellular energy homeostasis, a feature that has been exploited in various experimental contexts.

Oncology Research

This compound has been investigated as an anticancer agent, both as a standalone therapy and in combination with existing chemotherapeutics.

Studies have shown that this compound can enhance the cytotoxicity of several antitumor alkylating agents.[3] When combined with drugs like cis-diamminedichloroplatinum(II), melphalan, 4-hydroperoxycyclophosphamide, and carmustine, this compound exhibited additive to greater-than-additive effects on human SW2 small-cell lung cancer cells.[3] In vivo studies have demonstrated that extended regimens of this compound can produce significant tumor-growth delays.[3]

| Parameter | Value | Cell Line/Model | Reference |

| In vitro concentration | 0.5 mM (in combination) | Human SW2 small-cell lung cancer | [3] |

| In vivo dosage (i.v.) | 0.5 or 1 g/kg | Animal models | [3] |

| Maximum tumor-growth delay | Up to 10 days | Animal models | [3] |

| Fold-increase in tumor-growth delay (with standard drugs) | 1.7- to 2.4-fold | Animal models | [3] |

| In vitro concentration for proliferation inhibition | 1% (w/v) | Human and murine prostate cancer cells | [4] |

| In vivo administration for prostate cancer | 1% (w/v) in drinking water for 1 month | Mouse model of prostate cancer | [4] |

This compound has been shown to inhibit the stimulated motility of tumor cells that possess creatine kinase.[5] In human melanoma cells, it significantly reduced the chemotactic response to type IV collagen.[5]

| Parameter | Value | Cell Line | Reference |

| In vitro concentration | 10 mM | A2058-055 human melanoma | [5] |

| Reduction in chemotactic response | 80-90% | A2058-055 human melanoma | [5] |

| Inhibition of chemokinetic response | 91% | A2058-055 human melanoma | [5] |

| Inhibition of haptotactic response | 73% | A2058-055 human melanoma | [5] |

| Inhibition of in vitro invasion | 88% | A2058-055 human melanoma | [5] |

Experimental Protocol: In Vitro Tumor Cell Motility Assay

-

Cell Line: A2058-055 human melanoma cells (transfected with a creatine kinase gene).[5]

-

Treatment: Incubation with 10 mM this compound overnight.[5]

-

Attractant: Type IV collagen.[5]

-

Assay: Chemotaxis was measured to assess cell motility.[5]

Neuroprotection Research

This compound's ability to be transported into the brain and act as a substrate for creatine kinase has made it a compound of interest for neurodegenerative diseases.

In animal models of Huntington's disease, oral supplementation with this compound has demonstrated neuroprotective effects.[6][7] It has been shown to protect against lesions induced by mitochondrial toxins like malonate.[6][7]

| Parameter | Value | Animal Model | Reference |

| Oral administration | 0.25–1.0% in the diet | Male Sprague Dawley rats | [6] |

| Treatment duration | 2 weeks before and 1 week after toxin administration | Male Sprague Dawley rats | [6] |

| Neuroprotective effect | Significant protection against malonate lesions | Male Sprague Dawley rats | [6] |

Experimental Protocol: Neuroprotection Study in a Rat Model of Huntington's Disease

-

Animal Model: Male Sprague Dawley rats.[6]

-

Treatment: this compound administered orally in the feed at doses of 0.25–1.0% for two weeks prior to toxin administration and one week after.[6]

-

Toxin: Intrastriatal administration of malonate.[6]

-

Outcome Measurement: Assessment of striatal lesion volume.[6]

This compound is being investigated as a potential therapy for creatine transporter deficiency, a genetic disorder that leads to a lack of creatine in the brain.[8][9] Studies in a mouse model of this deficiency have shown that this compound treatment can improve cognitive function.[8][9]

| Parameter | Value | Animal Model | Reference |

| Treatment duration | 9 weeks | Brain-specific Slc6a8 knockout mouse (Slc6a8–/y) | [8][9] |

| Outcome | Profound improvement in cognitive abilities | Brain-specific Slc6a8 knockout mouse (Slc6a8–/y) | [8][9] |

Signaling Pathways and Experimental Workflows

Creatine Kinase Signaling Pathway with this compound

The central role of this compound in research stems from its interaction with the creatine kinase (CK) system. The following diagram illustrates this pathway.

References

- 1. US20170273950A1 - Synthesis of this compound and analogs thereof - Google Patents [patents.google.com]

- 2. On the specificity of creatine kinase. New glycocyamines and glycocyamine analogs related to creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of creatine and this compound in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - this compound treatment improves cognition in mice with creatine transporter deficiency [jci.org]

Cyclocreatine's Impact on Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocreatine, a synthetic analog of creatine (B1669601), has emerged as a significant tool in biochemical and pharmacological research. Its ability to competitively interact with the creatine kinase system provides a unique avenue to probe cellular bioenergetics and to develop novel therapeutic strategies, particularly in oncology and neurobiology. This technical guide offers an in-depth exploration of the biochemical pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms.

Core Mechanism of Action: The Creatine Kinase System

This compound's primary mechanism of action lies in its role as a substrate for creatine kinase (CK), the enzyme responsible for the reversible phosphorylation of creatine to phosphocreatine.[1][2] This reaction is central to the phosphagen system, which acts as a temporal and spatial buffer for ATP in cells with high and fluctuating energy demands.[1][3]

This compound is efficiently phosphorylated by creatine kinase to form phosphothis compound (B1195991).[2] However, phosphothis compound is a poor phosphate (B84403) donor in the reverse reaction catalyzed by CK, meaning it is less efficient at regenerating ATP from ADP compared to phosphocreatine.[2] This leads to a functional blockade of the phosphagen system.[1][4]

References

- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Preliminary Studies of Cyclocreatine in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired energy metabolism is a central pathological feature in a host of neurodegenerative diseases and acute brain injuries. The creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system is a critical endogenous mechanism for maintaining cellular ATP homeostasis in tissues with high and fluctuating energy demands, such as the brain. Cyclocreatine, a synthetic analog of creatine, serves as a substrate for creatine kinase, forming a high-energy phosphagen, phosphothis compound (B1195991) (PCCr). Preliminary studies have demonstrated its capacity to penetrate the central nervous system and exert significant neuroprotective effects. This technical guide synthesizes the foundational preclinical evidence for this compound's neuroprotective role, detailing its mechanism of action, efficacy in various neurological disease models, and the experimental protocols used to elicit these findings. Key data indicate that by buffering cellular ATP levels, this compound mitigates mitochondrial dysfunction, reduces oxidative stress, and attenuates neuronal cell death, positioning it as a promising therapeutic candidate for conditions marked by cerebral energy deficits.

Core Mechanism of Action: The this compound/Creatine Kinase Energy Shuttle

The primary mechanism of this compound's neuroprotective action is its integration into the cellular bioenergetic network via the creatine kinase (CK) system.[1] CK is a pivotal enzyme that catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (or phosphothis compound) to ADP, rapidly regenerating ATP at sites of high energy consumption.[1][2] this compound enters brain cells and is phosphorylated by CK to form phosphothis compound (PCCr).[1][3] This PCCr pool acts as a buffer, providing a readily available source of high-energy phosphate (B84403) to replenish ATP during periods of metabolic stress, such as those induced by ischemia, trauma, or neurotoxins.[1][4][5] This bioenergetic buffering is fundamental to preventing the downstream consequences of energy failure, including loss of ion gradients, excitotoxicity, and apoptosis.[6][7]

Preclinical Evidence in Neuroprotection Models

This compound has been evaluated in several preclinical models of neurological disorders, demonstrating a consistent protective effect.

Huntington's Disease (HD) Models

In animal models mimicking the energy deficit of HD, this compound provided significant neuroprotection.[1][8] These models utilize mitochondrial toxins like malonate or 3-nitropropionic acid (3-NP) to induce striatal lesions that resemble those in HD patients.[9][10]

-

Key Findings: Oral supplementation with this compound produced dose-dependent and significant protection against malonate-induced striatal lesions.[1] It also protected against malonate-induced increases in biochemical markers of hydroxyl radical generation.[1][8][9]

Parkinson's Disease (PD) Models

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces parkinsonism by inhibiting complex I of the mitochondrial electron transport chain, leading to energy failure and the death of dopaminergic neurons.[4]

-

Key Findings: Oral supplementation with this compound rendered significant protection against MPTP-induced dopamine (B1211576) depletions in mice, further implicating metabolic dysfunction in MPTP neurotoxicity and highlighting a potential therapeutic strategy.[4]

Creatine Transporter Deficiency (CTD)

CTD is an X-linked disorder caused by mutations in the SLC6A8 gene, leading to an absence of creatine in the brain and severe cognitive impairment.[3] Because this compound can cross the blood-brain barrier and cell membranes independently of the creatine transporter, it represents a viable treatment strategy.[3][11]

-

Key Findings: In a brain-specific Slc6a8 knockout mouse model, treatment with this compound led to the accumulation of this compound and PCCr in the brain and a profound improvement in cognitive abilities, including spatial learning and memory.[3][5]

Key Neuroprotective Pathways and Mechanisms

The overarching benefit of bioenergetic stabilization translates into the attenuation of several downstream pathological processes.

Attenuation of Oxidative Stress

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS). By preserving mitochondrial function, this compound administration significantly reduces oxidative damage.

-

Key Findings: In malonate-treated rats, this compound protected against increases in 2,3- and 2,5-dihydroxybenzoic acid, which are markers of hydroxyl radical (•OH) generation.[1][8] This demonstrates a direct impact on mitigating free radical-induced damage.

Mitigation of Excitotoxicity

Energy depletion impairs the function of ATP-dependent ion pumps, leading to membrane depolarization and excessive glutamate (B1630785) release, a process known as excitotoxicity.

-

Key Findings: By maintaining ATP levels, this compound helps preserve ionic homeostasis and supports the energetic requirements for glutamate uptake from the synapse, thereby reducing excitotoxic neuronal death.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

| Table 1: Effects on Brain Bioenergetics and Neurochemistry | |

| Parameter | Finding |

| Brain ATP Levels | Increased from 0.076 ± 0.009 to 0.115 ± 0.098 (p < 0.05) after 2-6 weeks of 1% this compound feeding.[1] |

| Brain PCr + PCCr Levels | Increased from 0.057 ± 0.008 to 0.137 ± 0.098 (p < 0.05) after 2-6 weeks of 1% this compound feeding.[1] |

| Brain this compound Content | Reached 1.7 ± 0.2 mmol/kg wet wt in Slc6a8-/y mice after 9 weeks of treatment.[5][12] |

| Liver PCCr Levels | Peaked at 17.15 ± 1.07 mmol/kg with 0.1% this compound in drinking water by 6 weeks.[13] |

| Plasma Half-life (Rats) | 3.5 to 6.5 hours following oral gavage.[14] |

| Table 2: Efficacy in Disease Models | |

| Model | Finding |

| Malonate-induced Lesions | Significant, dose-dependent reduction in striatal lesion volume with 1% and 2% this compound in the diet.[1] |

| MPTP-induced Dopamine Depletion | Significant protection against dopamine loss in mice with oral this compound supplementation.[4] |

| Creatine Transporter Deficiency | Normalized cognitive deficits in novel object recognition and spatial learning tests in Slc6a8-/y mice.[3][15] |

| Traumatic Brain Injury (Creatine) | Note: Data for creatine, a related compound. Ameliorated cortical damage by 36% in mice and 50% in rats.[16] |

Detailed Experimental Protocols

Methodologies across key studies share common principles, outlined below.

Animal Models and Administration

-

Subjects: Studies have primarily used male Sprague-Dawley rats or various mouse strains.[10][14]

-

Neurotoxicity Induction (HD Model):

-

Neurotoxicity Induction (PD Model):

-

MPTP: Systemic administration (e.g., multiple intraperitoneal injections) in mice to induce loss of dopaminergic neurons in the substantia nigra.[4]

-

-

This compound Administration:

-

Dietary Supplementation: this compound is mixed into standard rodent chow at concentrations ranging from 0.25% to 3% (w/w) and provided ad libitum for a period of 2 to 9 weeks prior to and/or after the insult.[1][3]

-

Oral Gavage: For toxicity and pharmacokinetic studies, this compound is administered twice daily via oral gavage at doses such as 30, 100, and 300 mg/kg.[14]

-

Drinking Water: this compound is dissolved in drinking water at concentrations of 0.1% to 1.0% (w/v).[13]

-

Endpoint Analysis

-

Histology and Lesion Analysis: Following experiments, animals are euthanized and brains are sectioned. Lesion volumes are quantified using stains like Nissl or by analyzing images of brain slices.[1][4]

-

Biochemical Assays:

-

Oxidative Stress: Brain tissue is analyzed for markers of oxidative damage. For hydroxyl radical detection, salicylate (B1505791) is administered, and its conversion to 2,3- and 2,5-dihydroxybenzoic acid (DHBA) is measured via HPLC. For peroxynitrite damage, levels of 3-nitrotyrosine (B3424624) are measured.[1][8][10]

-

Dopamine Levels: Striatal tissue is analyzed for dopamine and its metabolites using HPLC with electrochemical detection.[4]

-

-

Magnetic Resonance Spectroscopy (MRS): In vivo ³¹P-MRS and ¹H-MRS are used to non-invasively measure brain levels of ATP, phosphocreatine (PCr), and phosphothis compound (PCCr) in live animals.[1][13]

-

Behavioral Testing: Cognitive function in mouse models of CTD is assessed using standardized tests such as the novel object recognition test and the Morris water maze for spatial learning and memory.[3][5]

Conclusion and Future Directions

Preliminary studies robustly support the neuroprotective potential of this compound across various models of neurological disease characterized by energy failure. Its ability to act as a substrate for creatine kinase allows it to effectively buffer cellular ATP, thereby preventing mitochondrial collapse, reducing oxidative stress, and ultimately preserving neuronal integrity. Its unique ability to bypass the creatine transporter makes it a particularly compelling candidate for Creatine Transporter Deficiency.

While promising, these findings are preclinical. Future research must focus on optimizing dosing strategies, further elucidating downstream signaling effects, and conducting rigorous, long-term safety and toxicity assessments. Chronic administration in rats at high doses (≥60 mg/kg/day) has been associated with seizures and microscopic lesions in the brain, testes, and thyroid, indicating a need for careful dose-finding studies in any future clinical development.[14] Nevertheless, the foundational evidence strongly suggests that modulating brain bioenergetics with this compound is a viable and potent strategy for neuroprotection.

References

- 1. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatine kinase brain-type regulates BCAR1 phosphorylation to facilitate DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Creatine and this compound attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - this compound treatment improves cognition in mice with creatine transporter deficiency [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of creatine and this compound in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scholars@Duke publication: Neuroprotective effects of creatine and this compound in animal models of Huntington's disease. [scholars.duke.edu]

- 11. This compound normalizes cognition in a mouse model of X-linked creatine deficiency [jax.org]

- 12. researchgate.net [researchgate.net]

- 13. In vivo (1)H MRS and (31)P MRSI of the response to this compound in transgenic mouse liver expressing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of chronic toxicity of this compound, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lumos-pharma.com [lumos-pharma.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Application Notes and Protocols: In Vitro Studies of Cyclocreatine